Product packaging for Roridin M(Cat. No.:)

Roridin M

Cat. No.: B1254070
M. Wt: 528.6 g/mol
InChI Key: DRYUAYDRFAXIBH-DVLKMXNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Roridin M is a macrocyclic trichothecene mycotoxin for research use. As a member of the trichothecene family, it shares a core structure characterized by a tetracyclic 12,13-epoxytrichothec-9-ene ring system, which is essential for its potent bioactivity . This epoxide group and the associated double bond are primarily responsible for the compound's ability to inhibit protein synthesis, a mechanism common to trichothecenes that involves binding to the ribosome and interfering with the peptidyl transferase center . Macrocyclic trichothecenes like Roridin E, a closely related compound, are produced by various fungal species, including Fusarium and Myrothecium , which are often found contaminating crops and can pose a significant risk to food safety . These compounds are rapidly absorbed due to their low molecular weight and amphipathic nature, enabling them to penetrate biological membranes easily . Exposure to macrocyclic trichothecenes is associated with cytotoxic effects in eukaryotic cells, and research on analogues has shown potential cytotoxicity against various cancer cell lines, suggesting research value in oncology studies . The precise physical-chemical properties, specific toxicity data, and metabolic pathways for this compound require further scientific characterization. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O9 B1254070 Roridin M

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1

InChI Key

DRYUAYDRFAXIBH-DVLKMXNNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O

Canonical SMILES

CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O

Synonyms

roridin M

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Roridin M

Elucidation of Precursor Molecules in Roridin (B1174069) M Biosynthesis

The foundational scaffold for all trichothecenes, including Roridin M, originates from farnesyl diphosphate (B83284) (FPP). FPP undergoes cyclization to yield trichodiene (B1200196), which represents the initial committed intermediate in the pathway plos.orgasm.orgmdpi.com. Subsequent oxygenation reactions transform trichodiene into the EPT core structure nih.govplos.org.

For macrocyclic trichothecenes such as this compound, the EPT core undergoes further functionalization through the attachment of specific acyl moieties. Key precursor molecules identified in the biosynthesis of the macrocyclic ring include:

EPT core structure : This tricyclic sesquiterpenoid forms the fundamental backbone of all trichothecenes nih.govcjnmcpu.complos.org.

6,7-dihydroxy-2,4-octadienoyl : This component, derived from a polyketide pathway, is esterified to the 4-hydroxyl group of the EPT core researchgate.netresearchgate.net.

Verrucarinoyl : This isoprenoid-derived acyl group is esterified to the 15-hydroxyl group of the EPT core nih.govresearchgate.net.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The proposed biosynthetic route for roridins involves a series of enzymatic transformations of the EPT core and its attached acyl precursors researchgate.netresearchgate.net:

4- and 15-hydroxylation of EPT : Hydroxyl groups are introduced at both the C4 and C15 positions of the EPT core. These hydroxyls serve as crucial attachment points for the polyketide and isoprenoid side chains researchgate.netresearchgate.net. It is notable that while Fusarium species typically utilize a TRI11 gene for C15-hydroxylation, macrocyclic trichothecene (B1219388) producers often lack an ortholog of TRI11, suggesting alternative enzymatic machinery for this specific hydroxylation nih.gov.

Acylation :

The 4-hydroxyl group undergoes acylation with the 6,7-dihydroxy-2,4-octadienoyl moiety researchgate.netresearchgate.net.

The 15-hydroxyl group is acylated with the verrucarinoyl moiety nih.govresearchgate.net.

Ether bond formation : The final step in macrocycle closure involves the formation of an ether bond. This bond connects the 5-hydroxyl group of the verrucarinoyl substituent to the 6-hydroxyl group of the 6,7-dihydroxy-2,4-octadienoyl substituent, thereby completing the macrocyclic ring structure researchgate.netresearchgate.net.

The precise sequence of all enzymatic reactions within this pathway is still an active area of research researchgate.netresearchgate.net.

Identification and Functional Analysis of Biosynthetic Gene Clusters for this compound

The biosynthesis of trichothecenes, including roridins, is controlled by specialized gene clusters, commonly referred to as TRI gene clusters nih.govplos.org. Comparative genomic studies have been instrumental in identifying genes that are specifically involved in the biosynthesis of macrocyclic trichothecenes nih.gov.

While many TRI gene orthologs are shared between simple and macrocyclic trichothecene-producing fungi (e.g., TRI5 and TRI4 for EPT core formation, and TRI22 for C4 hydroxylation), certain genes are uniquely associated with macrocyclic trichothecene production nih.govplos.org.

The TRI24 gene, which is predicted to encode an acyltransferase, has been identified as a key enzyme specifically required for the formation of the macrocyclic ring during roridin biosynthesis in Paramyrothecium roridum nih.govnih.gov.

Research findings strongly suggest that TRI24 is essential for the 15-O-acylation of an EPT-derived intermediate with the verrucarinoyl group nih.gov. A Δtri24 deletion mutant of P. roridum is unable to produce roridins and instead accumulates biosynthetic intermediates that lack the 15-acyl substituent, such as 15-hydroxy trichodermadienediol (also known as trichoverrol) nih.gov. The reintroduction of a wild-type TRI24 gene into the Δtri24 mutant successfully restores roridin production, unequivocally confirming its direct role in the formation of the macrocyclic ring nih.gov.

TRI17 and TRI18 are two genes recognized for their involvement in the construction of the macrocyclic ring in macrocyclic trichothecenes mdpi-res.comresearchgate.net.

TRI17 : This gene is classified as a polyketide synthase (PKS) gene mdpi-res.com. It plays a crucial role in catalyzing the synthesis of the linear polyketide portion of the macrocyclic ring, exemplified by the 6,7-dihydroxy-2,4-octadienoyl substituent found in roridins plos.orgmdpi-res.com. Functional analyses, including gene deletion and complementation experiments in Trichoderma arundinaceum, have confirmed that TRI17 is indispensable for the synthesis of the polyketide side chain of macrocyclic trichothecenes plos.orgmdpi-res.com. The ability of TRI17 from Paramyrothecium roridum to complement T. arundinaceum tri17 mutants indicates a conserved functional role for this gene across different fungal species plos.orgmdpi-res.com.

TRI18 : This gene is identified as an acyltransferase gene mdpi-res.com. While its precise catalytic mechanism in macrocycle construction is still under detailed investigation, it is believed to be involved in the acylation steps responsible for attaching the polyketide-derived side chain to the EPT core mdpi-res.comcityu.edu.hk. Orthologs of TRI18 are present in both macrocyclic and most simple trichothecene-producing fungi nih.gov.

Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of this compound is primarily observed and studied in fungal species such as Paramyrothecium roridum nih.govapsnet.orgnih.gov. While the intricate details of its regulatory mechanisms are still being fully elucidated, the expression and coordinated action of the TRI gene cluster are fundamental for roridin production. The functional characterization of TRI24 as a gene specifically required for macrocyclic trichothecene biosynthesis in P. roridum suggests that its expression is a critical regulatory point controlling the output of roridins nih.govnih.gov. The complete cessation of roridin production in Δtri24 mutants underscores the direct and essential link between this gene and the final metabolite formation nih.gov.

Molecular Mechanisms of Action of Roridin M

Roridin (B1174069) M Interactions with Ribosomal Subunits and Protein Synthesis Machinery

Macrocyclic trichothecenes, such as Roridin M, are potent inhibitors of eukaryotic protein synthesis. nih.govwikipedia.orgbiosynth.comcaymanchem.comresearchgate.netnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com They exert this effect by binding specifically and with high affinity to the ribosome, the cellular machinery responsible for translating genetic information into proteins. nih.govwikipedia.org This binding typically occurs at the 60S ribosomal subunit. wikipedia.orgfigshare.comcaymanchem.com The amphipathic nature of these toxins allows them to readily cross the plasma membrane to reach their ribosomal targets. nih.govbiosynth.com

A key aspect of this compound's action, consistent with other trichothecenes, is its interference with the peptidyl transferase center (PTC) of the large 60S ribosomal subunit. nih.govbiosynth.comcaymanchem.comnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com The PTC is a crucial enzymatic site within the ribosome responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By binding to this active site, this compound disrupts the fundamental process of polypeptide chain formation. nih.govbiosynth.comcaymanchem.comnational-toxic-encephalopathy-foundation.orgfigshare.comcaymanchem.com

The inhibition of protein synthesis by macrocyclic trichothecenes, including this compound, can occur at various stages of the translation cycle: initiation, elongation, and termination. nih.govbiosynth.comcaymanchem.comfigshare.com

Initiation: During the initiation phase, trichothecenes can prevent the association of the two ribosomal subunits or hinder the binding of the first transfer RNA (tRNA) to the start codon on the mature ribosome. biosynth.com

Elongation: Inhibition during elongation is often attributed to the disruption of peptidyl transferase function, which is essential for adding new amino acids to the growing polypeptide chain. biosynth.com

Termination: At the termination stage, trichothecenes can impede the hydrolysis required to release the completed polypeptide chain from the ribosome, or continue to inhibit peptidyl transferase activity. biosynth.com

The specific stage of protein synthesis inhibited can be influenced by the substitution pattern of the trichothecene's side chains. biosynth.com This ribosomal targeting leads to a "ribotoxic stress response" within the cell, which can trigger downstream signaling events related to immune response and apoptosis. nih.govwikipedia.org

Induction of Apoptosis and Cellular Stress Responses by this compound

Beyond protein synthesis inhibition, this compound and other trichothecenes are known to induce apoptosis (programmed cell death) and activate broader cellular stress responses. mycocentral.eunih.govwikipedia.orgbiosynth.com These responses are part of the cell's reaction to the severe disruption of cellular homeostasis caused by the mycotoxin. wikipedia.org

Exposure to trichothecenes, including those structurally related to this compound, can lead to the generation of reactive oxygen species (ROS). nih.govfigshare.com An increase in ROS levels can overwhelm the cell's antioxidant capacity, resulting in oxidative stress. Oxidative stress can damage cellular components such as lipids, proteins, and DNA, contributing to cellular malfunction and apoptosis.

The induction of apoptosis by trichothecenes involves the activation of caspase pathways. npatlas.orgmycocentral.eu Caspases are a family of proteases that play a central role in the execution of apoptosis. Studies with other roridins, such as Roridin A, have demonstrated the activation of both caspase-1 and caspase-3 in human macrophages. npatlas.orgmycocentral.eu Caspase-1 activation is associated with inflammasome activity and the processing of pro-inflammatory cytokines like IL-1β and IL-18. npatlas.orgmycocentral.eu Caspase-3 is an effector caspase, meaning its activation directly drives the cellular changes characteristic of apoptosis, such as DNA fragmentation and cleavage of essential proteins. npatlas.orgmycocentral.eu

Modulation of Signal Transduction Pathways by this compound (Referencing Roridin E)

Roridin E is known to modulate various signal transduction pathways within eukaryotic cells, primarily through its inhibitory actions on key enzymes and cellular machinery.

Inhibition of Receptor Tyrosine Kinases (e.g., FGFR3, IGF-1R, PDGFRβ, TrkB)

A significant mechanism of action for Roridin E involves the inhibition of several receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell growth, differentiation, and metabolism by transducing extracellular signals into intracellular responses wikipedia.orgnih.gov. Roridin E has been shown to inhibit FGFR3, IGF-1R, PDGFRβ, and TrkB. The inhibitory concentrations (IC50s) for these kinases are presented in the table below. wikipedia.orgnih.govglpbio.combidd.group

Receptor Tyrosine KinaseIC50 (µM)Source
FGFR30.4 wikipedia.orgglpbio.combidd.group
IGF-1R0.4 wikipedia.orgglpbio.combidd.group
PDGFRβ1.4 wikipedia.orgglpbio.combidd.group
TrkB1 wikipedia.orgglpbio.combidd.group

The precise mechanism by which Roridin E inhibits these RTKs is not fully elucidated, but trichothecene (B1219388) mycotoxins are known to interfere with cellular signaling by modifying key proteins involved in phosphorylation. nih.gov

Disruption of ATP Binding and Phosphorylation

Trichothecene mycotoxins, including Roridin E, are known to disrupt adenosine (B11128) triphosphate (ATP) binding, a critical step for kinase activation nih.gov. This interference can impair phosphorylation and downstream signal transduction, thereby impacting cellular processes nih.gov. Research on structurally related trichothecenes suggests that Roridin E may inhibit kinase activity through covalent modification of cysteine residues within the enzyme's active site, potentially leading to irreversible inhibition. nih.gov

This compound Effects on Cellular Proliferation and Differentiation in Research Models (Referencing Roridin E)

Roridin E exhibits potent effects on cellular proliferation and induces cytotoxicity in various research models. It has been shown to induce cytotoxicity in multiple breast cancer cell lines with IC50 values ranging from 0.02 to 0.05 nM glpbio.combidd.group. Furthermore, it inhibits proliferation in a panel of additional cancer cell lines with IC50s reported to be less than 0.01 µM glpbio.combidd.group. In mammalian cell lines such as H4TG, MDCK, NIH3T3, and KA31T, Roridin E inhibits proliferation with IC50 values ranging from 1.74 to 7.68 nM. bidd.group

Cell Line TypeEffectIC50 Range (nM)Source
Breast Cancer CellsCytotoxicity0.02 - 0.05 glpbio.combidd.group
Various Cancer CellsProliferation Inhibition<10 glpbio.combidd.group
H4TGProliferation Inhibition1.74 bidd.group
MDCKProliferation Inhibition7.68 bidd.group
NIH3T3Proliferation Inhibition2.56 bidd.group
KA31TProliferation Inhibition3.52 bidd.group

Insights from Structure-Activity Relationship (SAR) Studies of this compound Analogues (Referencing Roridin E Analogues)

Structure-Activity Relationship (SAR) studies of macrocyclic trichothecenes, including Roridin E and its analogues, are crucial for understanding their biological properties and potential for therapeutic development. These studies reveal that even minor structural changes can significantly impact biological activity and selectivity against different cell lines.

Importance of the Macrocyclic Ring for Biological Activity

The macrocyclic trichothecenes are characterized by a tricyclic core with an epoxide at C-12 and C-13, and an additional cyclic diester or triester ring connected to the trichothecene core skeleton at C-4 and C-15 wikipedia.org. The presence of this macrocyclic ring is considered crucial for their biological properties, which include antifungal, antimalarial, antiviral, and anticancer activities. Specifically, the spiro-epoxy group, the Δ9,10 bond, and the macrocyclic ring are key structural features contributing to their potent biological effects, including the inhibition of protein synthesis and cytotoxic activities. wikipedia.org Studies have suggested that the breakage of the macrocyclic ring can dramatically decrease cytotoxicity.

The primary mechanism by which macrocyclic trichothecenes, such as this compound and its close analogs, exert their toxic effects is through the inhibition of protein synthesis in eukaryotic cells ontosight.aithegoodscentscompany.commycocentral.euuni.lu. These compounds achieve this by binding specifically to the ribosome, thereby interfering with the active site of peptidyl transferase. This interaction disrupts crucial steps in protein synthesis, including initiation, elongation, and termination thegoodscentscompany.comuni.lu. The 12,13-epoxide ring and the double bond between C-9 and C-10 are identified as critical structural features responsible for this inhibitory activity thegoodscentscompany.comuni.lunih.gov.

Beyond protein synthesis inhibition, macrocyclic trichothecenes have been implicated in other cellular disruptions. For instance, Roridin E, a structurally related macrocyclic trichothecene, has been shown to inhibit specific receptor tyrosine kinases, including FGFR3, IGF-1R, PDGFRβ, and TrkB. These kinases play vital roles in cell growth and signaling, suggesting a broader molecular targeting profile for some roridins thegoodscentscompany.combipm.org. The precise mechanism by which Roridin E inhibits these kinases is still being elucidated, but research on related trichothecenes suggests potential covalent modification of cysteine residues within the enzyme's active site, leading to irreversible inhibition thegoodscentscompany.com.

Influence of Substitution Patterns on Toxicity and Selectivity

The biological activity and selectivity of macrocyclic trichothecenes are highly dependent on their molecular structure and the specific substitution patterns on their core scaffold wikipedia.orgmycocentral.euthegoodscentscompany.comnih.govmycocentral.eu. Even minor alterations in the molecular structure can lead to significant changes in their biological activity or selectivity against various cell lines thegoodscentscompany.comnih.govmycocentral.eu.

Key structural features and their influence on toxicity are summarized in the table below:

Table 1: Influence of Substitution Patterns on Trichothecene Toxicity and Selectivity

Structural Feature / Substitution PositionEffect on Toxicity / ActivityReference
12,13-Epoxide Ring Essential for toxicity; removal leads to complete loss. uni.lunih.govwikipedia.org
C-9-C-10 Double Bond Essential for toxicity; removal leads to complete loss. uni.lunih.govwikipedia.org
Macrocyclic Ring (between C-4 and C-15) Significantly contributes to toxicity; loss dramatically decreases cytotoxicity. thegoodscentscompany.comnih.govwmcloud.orgthegoodscentscompany.comnih.govmycocentral.eu
Hydroxyl Group at C-3 Enhances toxicity. nih.govwikipedia.org
Acetoxy Group at C-3 Decreases toxicity (compared to hydroxyl). wikipedia.org
Hydrogen at C-3 Decreases toxicity (compared to hydroxyl). wikipedia.org
Acetoxy Group at C-4 Promotes higher toxicity (compared to hydroxyl/hydrogen). wikipedia.orgwmcloud.org
Hydroxyl/Hydrogen at C-4 Promotes slightly lower toxicity (compared to acetoxy). wikipedia.orgwmcloud.org
Acetoxy Group at C-15 Promotes higher toxicity (compared to hydroxyl/hydrogen). wikipedia.orgwmcloud.org
Hydroxyl/Hydrogen at C-15 Decreases toxicity (compared to acetoxy). wikipedia.orgwmcloud.org
Oxygenated Substitution at C-8 Essential for toxicity. wikipedia.org
Hydrogen/Hydroxyl at C-8 Decreases toxicity (compared to isovaleryloxy). wikipedia.org
Second Epoxy Ring at C-7-C-8 Reduces toxicity. wikipedia.org
Epoxidation at C-9-C-10 Increases activity (for some macrocyclic trichothecenes). wikipedia.org
Carboxylation at C-16 Significantly reduces cytotoxicity (e.g., epiroridin acid vs. epiroridin). nih.gov
12'-O-acetyl Group Enhances bioactivity (e.g., in myrothecine G). nih.gov
Hydroxylation of C-12' Decreases toxicity significantly (e.g., >1000-fold for Roridin E). nih.gov
8α-Hydroxylation (e.g., Roridin H) Increases cytotoxicity towards certain cell lines (e.g., MCF-7, Hela, KB3.1, A431). nih.gov
Acetylation of C-8 Hydroxyl or No Oxidation at C-8 (e.g., Roridin H) Decreases activity towards mentioned cell lines. nih.gov

For example, Roridin F and Satratoxin I, which lack the macrocyclic ring, were found to be almost inactive against cancer cell lines, highlighting the critical role of this structural feature in their cytotoxic profile nih.gov. Conversely, the presence of an 8α-hydroxyl group in Roridin H has been shown to increase its cytotoxicity against various cancer cell lines, whereas acetylation of this group or its absence leads to decreased activity nih.gov. These detailed structure-activity relationships are crucial for understanding the biological properties of roridins and for guiding the design of new compounds with improved specificity and potency.

Synthetic Methodologies and Chemical Derivatization of Roridin M

Total Synthesis Strategies for Roridin (B1174069) M and its Analogues

Total synthesis of complex natural products like Roridin M and its analogues typically involves constructing the entire molecular framework from simpler, readily available starting materials. While direct total synthesis of this compound is highly challenging, strategies for synthesizing related trichothecenes and their analogues provide insights into potential routes. For instance, the total synthesis of (−)-verrucarol, a hydrolysis product of verrucarin A (a macrocyclic trichothecene (B1219388) related to roridins), involved key steps such as aldol-like carbon-carbon bond formation, Dieckmann cyclization, Barton's decarboxylative oxygenation, skeletal enlargement, and stereoselective formation of an exo-epoxy ring acs.org.

Another example of a challenging total synthesis is that of (+)-arborisidine, an indole (B1671886) alkaloid with a fully substituted cyclohexanone (B45756) ring system and two quaternary carbons. Its synthesis highlights the use of metal-promoted cyclizations and regiospecific functionalizations to establish complex core structures nih.gov. The development of highly selective synthetic methodologies, such as cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reactions and rhodium-catalyzed C-H amination, are vital for achieving the desired stereochemistry in the total synthesis of complex natural products jst.go.jp.

The synthesis of analogues often focuses on simplifying the structure while retaining or enhancing desired biological activities. For example, in the context of pateamine A, a natural product with potent protein synthesis inhibition, simplified analogues were prepared to study structure-activity relationships. These syntheses involved gold-catalyzed thiazole (B1198619) formation, base-induced ring-opening for dienoate moieties, and modified macrolactonization wgtn.ac.nz. While these examples are not specific to this compound, they illustrate the general principles and advanced chemical transformations employed in the total synthesis of complex natural products and their analogues.

Semi-Synthetic Approaches from Natural Precursors of this compound

Semi-synthetic approaches leverage the existing complex scaffold of naturally occurring precursors, modifying specific parts of the molecule to create new derivatives. This method is often more time- and cost-effective than total synthesis, especially for compounds with intricate structures like this compound nih.gov.

Roridins are macrocyclic trichothecenes produced by fungi, notably Myrothecium roridum researchgate.netunito.it. Roridin E, for example, is a precursor from which diverse derivatives can be generated through slight modifications mdpi.com. The macrocyclic trichothecenes, including roridins, are biosynthesized after the condensation of C4 and C15 polyketide chains, forming the macrocyclic ester bridge mdpi.comunito.it.

A proposed biosynthetic pathway suggests that roridin E can be formed via acylation or esterification of a long side chain linked with C-4 to the hydroxyl group at C-15 mdpi.com. Semi-synthetic strategies would exploit these natural linkages and functional groups. For instance, verrucarin J can be generated if the C2-side chain at C-6′ of roridin E is oxygenated mdpi.com. Similarly, continuous oxygenation at C-12′ can lead to the formation of a pyran ring linking C-6′ and C-12′ mdpi.com. These examples highlight how natural precursors can be chemically modified to yield new roridin analogues.

The table below summarizes some known semi-synthetic transformations of Roridin E:

PrecursorModification Site(s)TransformationProduct/OutcomeReference
Roridin EC-6′ C2-side chainOxygenationVerrucarin J mdpi.com
Roridin EC-12′Continuous oxygenationFormation of pyran ring linking C-6′ and C-12′ mdpi.com
Roridin EC-4 and C-15Acylation/Esterification of side chainMacrocyclic ester bridge formation mdpi.com

Regioselective and Stereoselective Functionalization of this compound

Regioselectivity and stereoselectivity are paramount in the functionalization of complex molecules like this compound, as they ensure that modifications occur at desired positions and with specific three-dimensional orientations, which can significantly impact biological activity. This compound possesses multiple hydroxyl groups, double bonds, and an epoxide ring, offering various sites for chemical modification nih.gov.

Advances in catalysis have enabled highly regioselective and stereoselective transformations. For example, unspecific peroxygenases have been shown to catalyze selective remote-site functionalizations of hydrocarbons, achieving high regioselectivity (up to 99%) and significant enantiomeric excess d-nb.info. Similarly, cation-responsive iridium catalysts can control the regioselectivity and stereoselectivity of olefin isomerization, producing different internal alkene isomers with high precision nsf.gov. Cobalt-catalyzed and nickel-catalyzed methods have also been developed for regio- and stereoselective isomerization of terminal alkenes to specific trans- or E- and Z-alkenes, respectively sioc-journal.cnchemrxiv.org. While these catalytic systems are general examples, their principles are applicable to the selective modification of complex natural products.

The table below illustrates the impact of functionalization on trichothecene properties:

Modification SiteImpact on Cytotoxicity/ActivityReference
C-3, C-4, C-9, C-10Altered cytotoxicity nih.gov
C-15 (oxygen functionality)Confers Type I inhibition of protein synthesis nih.gov
C-4 (-H or -OH group)Confers Type T inhibition of protein synthesis nih.gov
Side chain (e.g., C-4′, C-5′, C-6′)Influences overall structure and function nih.gov

Design and Synthesis of this compound Probes for Biological Research

The design and synthesis of chemical probes are essential for elucidating the biological mechanisms of action of this compound and for identifying its molecular targets. Biological probes are molecules, often fluorescently labeled or affinity-tagged, that can interact with specific biomolecules or pathways, allowing for their detection, imaging, or isolation nih.gov.

For this compound, probes could be designed to investigate its interaction with ribosomes, as trichothecenes are known to inhibit protein synthesis by binding to eukaryotic ribosomes nih.gov. Probes might incorporate a this compound scaffold with a clickable handle for subsequent conjugation to a fluorophore, biotin (B1667282) tag, or an affinity resin. The synthesis of such probes would require careful consideration of the attachment point to ensure that the biological activity of this compound is retained while allowing for effective tagging.

The development of molecular probes often involves the application of modern synthetic chemistry to existing scaffolds. For instance, fluorescein (B123965) and rhodamine derivatives, which have been known for over a century, have been transformed into sophisticated fluorescent dyes for biochemical and biological research through the application of modern chemistry nih.gov. This involves strategic derivatization to introduce functionalities suitable for conjugation or to alter their spectroscopic properties.

For this compound, probes could be designed to:

Visualize cellular localization: By attaching a fluorescent tag, researchers could track where this compound accumulates within cells.

Identify protein targets: Affinity probes, incorporating a this compound core with a reactive group (e.g., photoaffinity label) or a tag for pull-down assays, could be used to identify proteins that directly interact with this compound.

Study binding kinetics: Probes with measurable signals upon binding could provide insights into the real-time interaction of this compound with its targets.

The synthesis of such probes would necessitate regioselective and stereoselective reactions to ensure the tag is placed at a position that does not interfere with the critical pharmacophore of this compound, while maintaining its structural integrity and biological recognition.

Analytical Chemistry Methodologies for Roridin M Research

Chromatographic Techniques for Separation and Purification of Roridin (B1174069) M

Chromatographic techniques are fundamental for the isolation and purification of Roridin M from crude extracts, which often contain numerous co-occurring compounds. These methods leverage differences in physicochemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation and purification of roridins, serving both routine analytical and confirmatory purposes mdpi.com. This method allows for the isolation of roridins from diverse sources, including fungal cultures and plant materials.

Specific applications and conditions for the separation of roridins by HPLC have been documented:

Normal-Phase HPLC: Roridins A and E have been purified from plant material using normal-phase HPLC. A 5-μm Spherisorb amino column was employed with a gradient solvent system consisting of 70% hexane (B92381) in dichloromethane (B109758) (solvent A) and 50% dichloromethane in 2-propanol (solvent B). The flow rate was maintained at 1 mL/min, with a gradient increasing from 5% B to 55% B over 14 minutes. Under these conditions, Roridin E exhibited a retention time of 6.4 minutes, and Roridin A had a retention time of 9.7 minutes apsnet.org.

Reversed-Phase HPLC: Semi-preparative reversed-phase HPLC is frequently used for the isolation of macrocyclic trichothecenes, including roridin E and roridin L-2, from mushroom extracts. A Phenomenex Luna C18 column (5 μm, 250 × 21.2 mm i.d.) is commonly used. Isocratic systems with varying percentages of methanol (B129727) in water (e.g., 52%, 60%, 70% MeOH−H2O) at a flow rate of 2 mL/min have been successfully applied. For instance, roridin L-2 was isolated with a retention time of 18.0 minutes using a 60% MeOH−H2O system, while roridin E was obtained at 36.0 minutes with a 70% MeOH−H2O system mdpi.com.

Analytical HPLC: This technique is also used to monitor the purity and presence of roridins at various stages of purification. For example, analytical HPLC using an Econosil C18 column (5 μm, 250 mm × 4.6 mm) with a mobile phase of 25% (v/v) acetonitrile/water containing 0.1% formic acid has been employed to track roridin L2 nih.gov.

The purity of isolated roridins, such as Roridin E, is often confirmed by HPLC, with reported purities typically exceeding 95% bocsci.com.

Table 1: Representative HPLC Conditions and Retention Times for Roridins

Compound(s)Column TypeMobile Phase SystemFlow RateRetention Time (min)Reference
Roridin ASpherisorb aminoHexane/DCM/2-Propanol gradient1 mL/min9.7 apsnet.org
Roridin ESpherisorb aminoHexane/DCM/2-Propanol gradient1 mL/min6.4 apsnet.org
Roridin EPhenomenex Luna C1870% MeOH−H2O isocratic2 mL/min36.0 mdpi.com
Roridin L-2Phenomenex Luna C1860% MeOH−H2O isocratic2 mL/min18.0 mdpi.com
Roridin L-2Econosil C1825% Acetonitrile/Water with 0.1% Formic Acid gradient1.25 mL/min~22.5 (at 70% ACN) nih.gov

Gas Chromatography (GC) is another chromatographic technique applied in the analysis of mycotoxins, including certain trichothecenes mdpi.com. GC, often coupled with mass spectrometry (GC-MS), is used for both qualitative and quantitative determination of mycotoxins bezpecnostpotravin.czresearchgate.net. While macrocyclic trichothecenes like roridins are generally considered less common contaminants in food and feed matrices compared to other trichothecene (B1219388) types, GC-MS methods have been developed for the broader trichothecene class researchgate.net. Specific detailed GC parameters for this compound (L2) are not extensively detailed in the provided literature, but its application in mycotoxin analysis suggests its potential for volatile or derivatized forms of roridins.

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and widely adopted analytical technique for the preliminary separation and identification of components within a mixture, including natural products longdom.orgglobalresearchonline.net. It is frequently employed for rapid screening of mycotoxins bezpecnostpotravin.cz.

In the context of roridin research, TLC has been used for:

Chromatographic Behavior Comparison: TLC has been instrumental in confirming the identity of roridins by comparing their chromatographic behavior with that of authentic samples, as demonstrated for roridins A and E apsnet.org.

Solvent System Optimization: TLC can be used to determine optimal solvent systems for more advanced chromatographic techniques like flash chromatography globalresearchonline.net. For instance, Roridin E has been detected using ethyl acetate/n-hexane (6:4, v/v) as a developing solvent system koreascience.kr. This technique provides a quick visual assessment of separation efficiency.

Spectroscopic Methods for Structural Elucidation and Quantification of this compound

Spectroscopic methods are critical for confirming the chemical structure of this compound and related compounds, providing detailed insights into their molecular architecture and enabling their precise quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules like this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Extensive interpretation of NMR spectroscopic data, including proton (1H NMR), carbon-13 (13C NMR), and two-dimensional (2D NMR) experiments, is routinely used for the structural identification of macrocyclic trichothecenes, such as roridin E and roridin L-2 mdpi.comresearchgate.net.

Key applications of NMR in roridin research include:

Diagnostic Signals: 1H NMR spectra reveal characteristic diagnostic signals, particularly for the epoxide and conjugated diene moieties present in macrocyclic trichothecenes like roridin E and verrucarin A, even in crude extracts researchgate.net.

Identity Confirmation: Comparing the 1H-NMR spectra of isolated compounds with those of authentic standards is a common method for confirming their identity, as performed for roridins A and E apsnet.org.

Structural Characterization: Both 1H and 13C NMR spectra are essential for the comprehensive structural characterization of roridins and their derivatives, with data compared to literature values for known compounds nih.gov.

Stereochemical Assignment: 2D NMR techniques, such as Correlation Spectroscopy (COSY), Distortionless Enhancement by Polarization Transfer (DEPT), and Heteronuclear Multiple Quantum Coherence (HMQC), are vital for establishing proton-proton and carbon-proton connectivities. These experiments are crucial for assigning the stereochemistry of various centers within the roridin molecule, for example, at the C-6' and C-13' positions in roridin E isomers acs.orgresearchgate.net.

Reference-Free Elucidation: NMR spectroscopy offers the advantage of resolving chemical structures without the need for extensive database references, although it often requires highly purified samples nih.govacs.org.

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight, confirming the molecular formula, and gaining structural insights through fragmentation patterns of this compound and related compounds scribd.com. Its high sensitivity and selectivity make it suitable for both qualitative and quantitative analyses.

Different MS techniques are employed:

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular mass and elemental composition of roridins with high accuracy. For instance, HR-ESI-MS data has been critical for the structural identification of macrocyclic trichothecenes, including roridin E and roridin L-2, allowing for precise molecular formula determination mdpi.comresearchgate.netacs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for mycotoxin determination, offering speed, sensitivity, selectivity, and versatility across various sample types mdpi.commdpi.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly specific and sensitive method, widely adopted for the simultaneous determination and quantification of multiple mycotoxins, including roridins (e.g., roridin A) in complex matrices mdpi.comresearchgate.netnih.govresearchgate.netlcms.cz.

Operational Mode: LC-MS/MS systems are often operated in positive electrospray ionization (ESI) mode researchgate.net.

Identification and Quantification: Mycotoxins are identified and quantified based on their characteristic chromatogram appearance, retention times, and specific mass-to-charge (m/z) values researchgate.net.

Multiple Reaction Monitoring (MRM): For quantification, the Multiple Reaction Monitoring (MRM) mode is typically used, where the transition with the strongest signal (quantifier ion) is selected. A second, less intense ion transition (qualifier ion) is used for confirmation of identity mdpi.com.

Adduct Ions: For roridins and other trichothecenes, the formation of adduct ions, such as [M+NH4]+, often provides the best sensitivity in MS analysis researchgate.net.

Purity Confirmation: The purity of isolated compounds can be further confirmed using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides valuable information about the functional groups and molecular structure of a compound. It operates by analyzing the interaction between infrared electromagnetic radiation and the chemical bonds within a molecule. When IR radiation is absorbed, it causes molecular vibrations (stretching and bending), and the energy of these vibrations is characteristic of specific chemical bonds and functional groups researchgate.netksu.edu.salibretexts.org. The useful range for organic chemists is typically between 4000-625 cm⁻¹, with the mid-IR region (4000–400 cm⁻¹) being particularly important for identifying functional groups researchgate.netksu.edu.salibretexts.org.

For this compound, as with other organic compounds, IR spectroscopy can reveal the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and various C-H stretches. For instance, O-H stretching vibrations from alcohols and phenols typically appear in the 3700-3584 cm⁻¹ region, while carbonyl double bonds often show strong absorption between 1650-1750 cm⁻¹ ksu.edu.salibretexts.orgorgchemboulder.com. C-H stretching in alkanes generally occurs in the 3000-2800 cm⁻¹ region ksu.edu.sa.

While IR spectroscopy offers a rapid, non-destructive, and eco-friendly approach, its direct application for trace-level detection of mycotoxins like this compound can be challenging due to a lack of sensitivity and overlapping absorption characteristics from major sample matrix components researchgate.netksu.edu.sa. Mycotoxins are typically found at very low concentrations compared to the bulk constituents of a sample, making their direct determination difficult ksu.edu.sa. However, IR spectroscopy, including Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, combined with hyperspectral imaging, has been explored for the indirect determination of mycotoxins by measuring fungal-induced matrix changes researchgate.net. Interpretation of IR spectra often requires the use of chemometrics and large datasets to develop reliable models ksu.edu.sa.

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules, such as this compound. ECD measures the differential absorption of left and right circularly polarized light by a sample, occurring in correspondence with electronic transitions, making it the chiroptical counterpart of UV-Vis absorption spectroscopy nih.gov.

The fundamental principle behind ECD for absolute configuration determination is that enantiomeric compounds exhibit ECD spectra that are mirror images of each other. Therefore, the sign and shape of an ECD spectrum are directly related to the absolute configuration of the chiral centers within the molecule nih.gov. However, ECD spectra are also sensitive to molecular conformation, meaning that different conformations of the same chiral molecule can lead to variations in the observed spectrum nih.gov.

To reliably determine the absolute configuration of complex natural products like roridins, experimental ECD spectra are often compared with theoretically calculated ECD spectra. These calculations are typically performed using ab initio time-dependent density functional theory (TDDFT) researchgate.net. This computational approach has significantly enhanced the reliability of predicting ECD spectra, and the comparison between the calculated and experimental spectra helps confirm the assumed absolute configuration nih.govlookchem.commdpi.com. For instance, in the stereochemical correction of roridin J, ECD calculations were crucial in validating the absolute configuration by comparing theoretical and experimental spectra lookchem.com. The macrocyclic nature of roridins can introduce conformational flexibility, which must be accounted for in these calculations to accurately predict the ECD spectrum lookchem.com.

Immunochemical Assays for this compound Detection (e.g., ELISA, Lateral Flow)

Immunochemical assays leverage the high specificity and sensitivity of antigen-antibody interactions for the detection of target analytes. These methods are widely employed for the rapid screening and detection of mycotoxins, including those in the Roridin family researchgate.netmdpi.com. Two prominent examples are Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assays (LFAs).

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput instrumental analysis method often used for quantitative detection. The principle involves coating a solid phase carrier with a target antigen (or antibody). When a sample containing the analyte (e.g., this compound) is added, it binds to the immobilized component. A secondary antibody, conjugated with an enzyme, then binds to the antigen-antibody complex. The addition of a substrate for the enzyme results in a chromogenic reaction, producing a measurable signal (e.g., color change) that is proportional to the concentration of the analyte researchgate.netmdpi.comfrontiersin.org. ELISA offers high sensitivity and selectivity, making it a valuable tool for laboratory-based mycotoxin analysis lookchem.com.

Lateral Flow Assays (LFAs): Also known as lateral flow immunochromatographic tests (ICT) or rapid tests, LFAs are simple, portable devices designed for rapid, on-site detection without the need for specialized and costly equipment researchgate.netfrontiersin.orgnih.gov. They operate on the principles of affinity chromatography nih.gov. A liquid sample (e.g., extracted this compound) is applied to a sample pad and flows along a porous membrane via capillary action nih.gov. This membrane contains reactive molecules, including detector reagents (e.g., gold nanoparticles or fluorescent labels conjugated to antibodies specific for this compound) and capture reagents immobilized at test and control lines frontiersin.orgnih.govnih.gov. As the sample flows, the analyte binds to the detector reagents and the complex migrates to the test line, where it is captured by immobilized reagents, producing a visible signal (e.g., a colored line) nih.gov. A control line ensures the assay's proper function nih.gov.

LFAs are known for their speed, economy, and user-friendliness, typically providing results within five to thirty minutes researchgate.netnih.govnih.gov. While traditionally yielding qualitative or semi-quantitative results, advancements in LFA technology, such as the use of fluorescent reporters and dedicated readers, have enabled quantitative detection mdpi.comnih.gov. These assays are particularly useful for rapid screening in situations where immediate results are needed, such as in food safety monitoring researchgate.netrapidmicrobiology.com.

Advanced Hyphenated Techniques for this compound Analysis (e.g., LC-MS/MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard for the sensitive, selective, and quantitative analysis of mycotoxins, including this compound and other macrocyclic trichothecenes nih.govresearchgate.netmdpi.comlcms.cz. LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Principles and Setup: In LC-MS/MS, a sample extract containing this compound is first separated by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) nih.govmdpi.com. The separated analytes then enter a mass spectrometer, commonly via electrospray ionization (ESI) in positive ion mode nih.govmdpi.com. The mass spectrometer then performs tandem mass spectrometry, most often using Multiple Reaction Monitoring (MRM) nih.govmdpi.comnih.gov. In MRM, a precursor ion (usually the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺, depending on the analyte and mobile phase conditions) is selected in the first quadrupole (Q1), fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3) nih.govmdpi.com. The transition with the strongest signal is used for quantification, while a second, less intense ion transition serves for identification and confirmation mdpi.com.

Advantages and Performance: LC-MS/MS offers numerous advantages for this compound analysis:

High Sensitivity: It allows for the detection and quantification of mycotoxins at very low concentrations, often in the picogram per microliter (pg/µL) range nih.govmdpi.com.

High Selectivity: The combination of chromatographic separation and specific mass transitions in MRM minimizes interference from complex sample matrices, ensuring accurate detection mdpi.com.

Multi-Analyte Capability: A single LC-MS/MS method can simultaneously determine a wide range of mycotoxins, which is crucial given the frequent co-occurrence of different toxins nih.govmdpi.comlcms.cz.

Speed and Throughput: The rapid analysis time, often within a few hours, and streamlined sample treatment steps contribute to high sample throughput nih.govmdpi.com.

Challenges and Compensation: A primary challenge in LC-MS/MS analysis of mycotoxins is the presence of matrix effects, where co-eluting components from the sample matrix can either suppress or enhance the ionization efficiency of the analyte, leading to inaccurate quantification nih.gov. To mitigate these effects, strategies such as using matrix-matched standards (where calibration standards are prepared in a blank matrix similar to the samples) or stable isotope-labeled internal standards (e.g., ¹³C-labeled mycotoxins) are employed. Internal standards are added to the sample before extraction and compensate for variations in sample preparation and matrix effects nih.gov. For example, a method for 16 mycotoxins, including Roridin A, demonstrated detection limits as low as 0.009 pg/µL for filter samples nih.gov.

Compound Names and PubChem CIDs

Ecological and Environmental Research Pertaining to Roridin M

Occurrence and Distribution of Roridin (B1174069) M in Fungal Species and Substrates

Roridin M belongs to the group of macrocyclic trichothecenes, which are produced by a range of fungal species. These include fungi from the genera Fusarium, Myrothecium, Trichoderma, Podostroma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. wikipedia.org

Several specific fungal species are recognized producers of roridins and other macrocyclic trichothecenes:

Paramyrothecium roridum : Formerly known as Myrothecium roridum, this species is a well-documented producer of roridins and verrucarins. nih.govekb.egunito.itnih.govresearchgate.netmdpi.com P. roridum is found in soil and has a broad host range, infecting over 300 plant species where it causes symptoms like leaf spots, stem lesions, and fruit rot. ekb.eg

Myrothecium verrucaria : This fungus also produces macrocyclic trichothecenes, including various roridins and verrucarins. unito.itcaymanchem.combiomedres.usnih.govresearchgate.netcaymanchem.comacs.org Myrothecium species, in general, have a worldwide distribution and can exist as endophytes, saprophytes on decaying plant matter, or as pathogens. ekb.egbiomedres.us

Stachybotrys chartarum : Specifically, chemotype S of S. chartarum is known to produce macrocyclic trichothecenes, including satratoxins and roridins. inspq.qc.canih.govaai.orgapsnet.orgresearchgate.net Roridin E and Roridin L-2 are among the roridins produced by this species. nih.govapsnet.orgresearchgate.net S. chartarum is a dematiaceous fungus found globally in soil and on cellulose-rich substrates such as hay, straw, grain, plant debris, and wood pulp. inspq.qc.ca It is also known to contaminate indoor environments, particularly in water-damaged buildings. inspq.qc.ca

Podostroma cornu-damae : This poisonous mushroom, also known by the synonym Trichoderma cornu-damae, contains several trichothecenes, including roridin E. wikipedia.orgcaymanchem.comnih.gove-trd.orgmdpi.com

Baccharis spp. : Certain species of the Baccharis genus, notably Baccharis coridifolia and Baccharis megapotamica, have been found to contain macrocyclic trichothecenes like roridins. caymanchem.comapsnet.orgcabidigitallibrary.orgthieme-connect.comnih.gov Research suggests that these plants likely acquire the toxins from associated soil fungi, such as Myrothecium species. apsnet.orgcabidigitallibrary.org

Roridins have been detected in various environmental substrates. For instance, Roridin A has been found in agricultural soil samples. caymanchem.com The presence of these compounds in soil is further supported by the isolation of Myrothecium roridum and M. verrucaria from the rhizosphere and soil around Baccharis plants. apsnet.org Studies on mushroom distribution indicate that fungi, and thus potentially their metabolites, are found on substrates such as wood, soil, and leaf litter. abu.edu.ngresearchgate.net

Table 1: Fungal Species and Associated Roridins/Macrocyclic Trichothecenes

Fungal SpeciesAssociated Roridins/Macrocyclic TrichothecenesSubstrates/Habitats
Paramyrothecium roridumRoridins, Verrucarins, Mytoxin B, Epiroridin ESoil, Various Plants (pathogen), Decaying Plant Tissue
Myrothecium verrucariaRoridins, VerrucarinsSoil, Various Plants (weak pathogen), Decaying Plant Tissue
Stachybotrys chartarumRoridins (e.g., Roridin E, Roridin L-2), Satratoxins, VerrucarinsSoil, Cellulose-rich materials, Water-damaged buildings
Podostroma cornu-damaeRoridin E, Satratoxin H, Verrucarin AWood (Mushroom)
Baccharis spp. (associated)Roridins (e.g., Roridin A, Roridin D, Roridin E), BaccharinoidsPlants (B. coridifolia, B. megapotamica), Soil

Role of this compound in Host-Pathogen Interactions and Fungal Virulence

Macrocyclic trichothecenes, including roridins, produced by fungal species play a role in their interactions with host organisms and contribute to fungal virulence. These compounds can act as virulence factors, aiding fungi in colonizing hosts and causing disease. researchgate.netscirp.org

Research on Paramyrothecium roridum has demonstrated the importance of macrocyclic trichothecenes in its pathogenicity. A study involving a P. roridum mutant unable to produce trichothecenes with a macrocyclic ring showed reduced disease severity on common bean plants compared to the wild-type strain. nih.gov This finding suggests that the macrocyclic ring structure is significant for the biological activities of these toxins, including their contribution to fungal virulence. nih.gov The macrocyclic trichothecenes produced by Paramyrothecium species possess phytotoxic properties, which can facilitate host colonization and the development of disease symptoms in plants. researchgate.net

Myrothecium species, including M. verrucaria, are recognized for their ability to cause disease in a variety of weed species, indicating their potential for use as bio-herbicides. biomedres.us The virulence of these fungi against plants is linked to the production of secondary metabolites, including macrocyclic trichothecenes. biomedres.us However, the production of these mycotoxins also presents a challenge for the widespread commercial application of Myrothecium as a bio-herbicide due to potential toxicity concerns. biomedres.us

Beyond plant interactions, Myrothecium verrucaria has also shown activity against insects and nematodes. biomedres.us While not specifically attributed to this compound, this highlights the broader role of metabolites from these fungi in interacting with different organisms in the environment.

Fungal virulence is a complex process involving various factors that enable fungi to colonize hosts, evade defenses, and cause damage. libretexts.orgresearchgate.net Toxic metabolites are among these factors and contribute to fungal pathogenesis. scirp.org For instance, metabolites produced by Stachybotrys chartarum can cause necrotic changes upon contact with mucous membranes. nih.gov

Biotransformation and Degradation of this compound in Biological Systems

The biotransformation and degradation of this compound and other trichothecenes can occur in various biological systems, including within organisms and through microbial activity. These processes typically involve enzymatic modifications that can alter the toxicity and fate of the compounds.

General biotransformation pathways for trichothecenes include hydrolysis, hydroxylation, and de-epoxidation. wikipedia.org These reactions introduce functional groups into the mycotoxin molecule, resulting in more polar metabolites that are generally easier to excrete. wikipedia.org

In animals, trichothecenes are primarily metabolized in the liver through the action of cytochrome P-450 enzymes and trichothecene-specific carboxylesterases. mosaicdx.com Phase II detoxification processes, such as glucuronidation and de-epoxidation, also play a significant role in their metabolism. mosaicdx.com Metabolized trichothecenes are then mainly excreted from the body through urine and feces. mosaicdx.com

Microorganisms, including bacteria, yeast, and fungi, possess enzymatic capabilities that can lead to the degradation of trichothecenes. wikipedia.org A common target for enzymatic degradation is the 12,13 carbon epoxide ring, which is crucial for the toxicity of many trichothecenes. wikipedia.org For example, the Eubacteria strain BBSH 797 is known to produce de-epoxidase enzymes that reduce this epoxide ring to a double bond. wikipedia.org Hydrolysis of acetyl groups (deacetylation) is another mild enzymatic reaction that can occur in biological systems, including in the presence of microorganisms, plants, and animals. researchgate.net This deacetylation can influence the toxicity of trichothecenes. researchgate.net

Studies on the kinetics of mycotoxin production by fungi like Stachybotrys chartarum suggest that the fungus itself may be capable of degrading or further metabolizing certain toxins, such as satratoxin G, over time. nih.gov

Environmental Fate and Persistence of this compound in Ecosystems

The environmental fate and persistence of this compound are influenced by various factors, including its chemical properties, the characteristics of the environment, and biological processes. The environmental fate of chemicals broadly encompasses their distribution, transformation, and ultimate disposition in different environmental compartments such as air, water, and soil. numberanalytics.com

Roridin A, a related roridin, has been detected in agricultural soil samples, indicating that these compounds can persist in soil environments. caymanchem.com The interaction of trichothecenes with soil components can affect their persistence. Studies suggest that trichothecenes may become irreversibly bound to soil, which could impact their extractability and long-term presence. apsnet.org It has also been observed that losses of these toxins can occur in soil samples over time, suggesting that degradation or other processes contribute to their disappearance from this matrix. apsnet.org

Transport mechanisms play a crucial role in the distribution of chemicals in the environment. These include processes like advection and dispersion in air and water, which facilitate the movement of compounds within these media. numberanalytics.com In soil, the transport of chemicals is influenced by soil properties such as texture, organic matter content, and pH, which affect processes like sorption and mobility. numberanalytics.com

Biological components of ecosystems can also influence the fate of this compound. Plants and animals can take up, metabolize, and excrete chemicals, thereby affecting their distribution and transformation. numberanalytics.com Furthermore, as discussed in Section 6.3, microorganisms in the environment can degrade trichothecenes through enzymatic processes. wikipedia.orgresearchgate.net

The potential for this compound to become airborne is another aspect of its environmental fate, particularly in indoor environments contaminated by producing fungi like Stachybotrys chartarum. Macrocyclic trichothecenes produced by S. chartarum can become associated with fungal spores and fragments and be dispersed into the air. wikipedia.orgresearchgate.netnih.gov The extent to which these toxins become airborne can vary depending on the fungal species and environmental conditions. nih.gov

External factors, such as climate change, are also predicted to influence the environmental fate and associated risks of persistent organic pollutants, a category that can include certain mycotoxins. pops.int Changes in temperature, moisture, and other climatic variables could potentially impact fungal growth, mycotoxin production, and the rates of degradation and transport in the environment.

Advanced Research Models and Methodologies in Roridin M Studies

In Vitro Cell Culture Models for Roridin (B1174069) M Mechanism Elucidation

In vitro models provide a controlled environment to dissect the specific molecular events triggered by Roridin M. These systems are instrumental in identifying cellular targets and pathways affected by the mycotoxin.

Eukaryotic cell cultures are fundamental in determining the cytotoxic potential of this compound and related trichothecenes. tandfonline.comnih.gov These studies often involve exposing various cell lines to the toxin and measuring cell viability and the induction of apoptosis (programmed cell death). nih.gov For instance, studies on related macrocyclic trichothecenes like Roridin E and Satratoxin H in B16 mouse melanoma cells have demonstrated dose-dependent inhibition of cell proliferation. nih.gov This cytotoxicity is often characterized by an increase in the expression of apoptotic markers such as cleaved caspase-3 and Bax. nih.gov The primary mechanism of action for trichothecenes is the inhibition of protein synthesis by binding to eukaryotic ribosomes. nih.govnih.gov This interaction disrupts the peptidyl transferase center, leading to a ribotoxic stress response that can activate downstream signaling cascades culminating in apoptosis. nih.govtandfonline.com The cytotoxic effects of these mycotoxins are also linked to the generation of intracellular reactive oxygen species (ROS). nih.gov

Table 1: Eukaryotic Cell Lines Used in Cytotoxicity Studies of Roridin-like Mycotoxins

Cell Line Organism Cell Type Key Findings
B16F10 Mouse Melanoma Roridin E and Satratoxin H induce dose-dependent cytotoxicity and apoptosis. nih.gov
PC-12 Rat Pheochromocytoma (Neuronal model) Satratoxin G, a related mycotoxin, induces apoptosis, while its precursor Roridin L2 does not. nih.gov
Soft-tissue sarcoma cells Human Sarcoma 14'-hydroxymytoxin B and 16-hydroxyroridin E, isolated from Myrothecium roridum, show potent cytotoxicity. researchgate.net

Cell culture models are invaluable for mapping the cellular signaling pathways perturbed by this compound. A primary consequence of ribosome binding by trichothecenes is the activation of mitogen-activated protein kinases (MAPKs). nih.govtandfonline.com This "ribotoxic stress response" can trigger downstream pathways involved in inflammation and apoptosis. nih.gov

Recent research on related compounds like Roridin E and Satratoxin H has highlighted the induction of endoplasmic reticulum (ER) stress as a key mechanism. nih.gov Treatment with these mycotoxins leads to the activation of the unfolded protein response (UPR) signaling pathways, involving key mediators like ATF6, PERK, and IRE1. nih.gov This indicates that the disruption of protein synthesis leads to an accumulation of unfolded proteins in the ER, triggering a stress response that contributes to apoptosis. nih.govresearchgate.net Furthermore, studies have shown that trichothecenes can modulate the expression of genes related to inflammation by affecting the activity of transcription factors. tandfonline.com

Animal Models in Preclinical Studies of this compound

In vivo studies using animal models have been critical in identifying target organs and understanding the molecular pathology of this compound and its analogs. Intranasal exposure of mice to the related compound Roridin A has been shown to cause significant damage to the nasal airways. nih.govoup.com This includes atrophy of the olfactory epithelium and the loss of olfactory sensory neurons (OSNs). nih.govoup.com At the molecular level, this tissue damage is preceded by the upregulation of pro-apoptotic genes. oup.com The neurotoxic effects are characterized by widespread apoptosis in the olfactory epithelium and the adjacent olfactory bulb of the brain. nih.gov These studies demonstrate the potent and selective neurotoxicity of certain macrocyclic trichothecenes. nih.gov

Animal models are crucial for evaluating the inflammatory responses induced by mycotoxins. Exposure to Roridin A in mice induces a dose-dependent, neutrophilic rhinitis characterized by inflammation and mucus hypersecretion. nih.gov This inflammatory response is a key component of the toxicity profile.

Recent research has increasingly focused on the role of the NLRP3 inflammasome, a multi-protein complex that mediates inflammatory responses. nih.govnih.gov Studies on Roridin A have shown that it can induce the secretion of the pro-inflammatory cytokine IL-1β in human primary macrophages in a manner dependent on the NLRP3 inflammasome. nih.gov The activation of the NLRP3 inflammasome is a critical step in the innate immune response and is linked to tissue damage and inflammation caused by various toxins. nih.govmdpi.com This pathway represents a significant mechanism through which Roridin-type mycotoxins can exert their inflammatory effects in vivo.

Omics Technologies (Genomics, Proteomics, Metabolomics) Applied to this compound Research

Omics technologies provide a high-throughput, systems-level view of the molecular changes induced by this compound, offering a more holistic understanding of its mechanism of action. mdpi.comnih.gov These approaches allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, revealing complex biological networks affected by the toxin. mdpi.com

Genomics/Transcriptomics : These technologies analyze changes in gene expression across the entire genome in response to toxin exposure. Transcriptomic analyses of fungi that produce Roridins have helped identify genes involved in the biosynthesis of the macrocyclic ring structure, which is crucial for its toxicity. nih.gov In exposed eukaryotic cells, transcriptomics can reveal the upregulation of genes involved in stress responses, inflammation, and apoptosis, providing a broad picture of the cellular reaction to the toxin. tandfonline.comnih.gov

Proteomics : Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.commdpi.com In the context of this compound, proteomics can identify specific protein targets and quantify changes in protein abundance within signaling pathways like the ribotoxic stress response. nih.gov For example, proteomic analysis of tissues from exposed animals could identify biomarkers of liver damage or neurotoxicity, revealing proteins involved in metabolic disruption or oxidative stress. mdpi.com

Metabolomics : Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. nih.gov Following exposure to this compound, metabolomic profiling can identify disruptions in key metabolic pathways. For example, it could reveal alterations in amino acid biosynthesis, carbon metabolism, or the urea (B33335) cycle, reflecting the systemic impact of the toxin on cellular function. mdpi.com Metabolomic studies, often using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), can provide a detailed snapshot of the metabolic state of a cell or organism after toxic insult. nih.gov

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Research Application Potential Findings
Genomics/Transcriptomics Identifying toxin biosynthesis genes in fungi; Profiling gene expression changes in exposed eukaryotic cells. Discovery of genes like TRI24 essential for macrocycle formation; Identification of upregulated stress and apoptosis gene networks. nih.gov
Proteomics Identifying protein targets; Quantifying changes in cellular pathways; Biomarker discovery. Identification of ribosomal proteins as primary targets; Quantifying changes in MAPK and ER stress pathway proteins. t3db.ca
Metabolomics Profiling metabolic disruptions; Understanding systemic toxic effects. Revealing alterations in energy metabolism, amino acid synthesis, and oxidative stress markers. mdpi.com

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the complex interactions of macrocyclic trichothecenes, including members of the roridin family, at a molecular level. These in silico approaches provide insights that complement experimental data, allowing researchers to explore conformational dynamics, binding affinities, and the structural basis of biological activity. For toxins like this compound, these methodologies offer a way to understand how the molecule's three-dimensional structure dictates its function and interactions with biological targets.

Structure-Function Relationship Predictions

The prediction of structure-function relationships is a primary goal of molecular modeling in the study of trichothecenes. For macrocyclic trichothecenes like this compound, computational methods are used to identify the specific structural features essential for their biological effects. It is widely accepted that the 12,13-epoxide group and the double bond at C9-C10 are fundamental for the toxicity of all trichothecenes. researchgate.netdoi.org The macrocyclic ring linking carbons C-4 and C-15 is a defining feature that generally confers exceptionally high toxicity to this class of compounds. researchgate.netdoi.org

Quantitative structure-activity relationship (QSAR) studies offer a powerful method to quantitatively link a compound's chemical structure to its biological activity. doi.org For macrocyclic trichothecenes, 3D-QSAR methods like comparative molecular field analysis (CoMFA) are particularly well-suited to explore how the molecule's conformation influences its toxicity. doi.org These models can predict the activity of new or untested compounds based on their structural similarity to known toxins. Research on various roridins and related compounds has shown that even minor changes in the macrocyclic ring's structure or substituent groups can lead to significant alterations in cytotoxicity and selectivity against different cell lines. mdpi.com For instance, the breakage of the macrocyclic ring has been shown to dramatically decrease cytotoxicity. mdpi.com These predictive models are vital for understanding the precise structural requirements for the potent biological activity observed in the roridin family.

Table 1: Predicted Structure-Function Relationships in Roridin-like Macrocyclic Trichothecenes
Structural FeaturePredicted Functional RolePrimary Computational MethodReference Compound(s)
12,13-Epoxide RingEssential for binding to the ribosome and inhibiting protein synthesis; removal leads to loss of toxicity.SAR Analysis, Molecular DockingGeneral Trichothecenes researchgate.netdoi.org
Macrocyclic Ester Ring (C4 to C15)Significantly enhances cytotoxicity compared to simple trichothecenes; contributes to high-affinity ribosomal binding.3D-QSAR, CoMFARoridins, Verrucarins researchgate.netdoi.org
Conformational Flexibility of MacrocycleInfluences binding to the active site of biological targets; affects overall toxicity.Molecular Modeling, NMR SpectroscopyRoridin A pomona.edu
Substituent Groups on MacrocycleModulates biological selectivity and potency against specific cell lines. Hydroxylation or acetylation can increase or decrease activity.SAR AnalysisRoridin H, Roridin E mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.co In the context of this compound and its analogs, docking simulations are primarily used to model their interaction with the peptidyl transferase center of the 60S ribosomal subunit, which is their main cellular target. nih.gov For example, molecular docking analyses of the related compounds Roridin E and Satratoxin H have indicated high binding affinities toward ribosomal targets, corroborating the hypothesis that their cytotoxic effects are mediated by ribosome interaction. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time, offering a view of the dynamic nature of the toxin-ribosome interaction. mdpi.com While specific MD studies on this compound are not available, research on related compounds like Roridin A has explored its conformational dynamics, revealing that it exists as a mixture of conformers in solution. acs.orgpomona.edu This flexibility, which can be simulated through MD, is critical for understanding how the molecule adapts its shape to fit into the ribosomal binding pocket. pomona.edu Together, docking and dynamics simulations provide a powerful framework for rationalizing the structure-activity relationships of macrocyclic trichothecenes and predicting the molecular basis of their toxicity. mdpi.com

Table 2: Molecular Docking and Dynamics Simulation Applications in Roridin Studies
MethodologyObjectiveKey Findings/PredictionsTarget/System ModeledReference Compound(s)
Molecular DockingPredict binding mode and affinity of the toxin to its biological target.Predicted high binding affinity of macrocyclic trichothecenes to the ribosome, identifying key interaction sites.Eukaryotic Ribosome (Peptidyl Transferase Center)Roridin E, Satratoxin H nih.gov
Molecular ModelingCharacterize the 3D conformation and flexibility of the macrocyclic ring.Roridin A is conformationally flexible and exists as a mixture of two conformers in solution, unlike the more rigid Verrucarin A.Compound in Solution (CDCl3, CD2Cl2)Roridin A acs.orgpomona.edu
Molecular Dynamics (MD) SimulationSimulate the time-dependent behavior and stability of the toxin-receptor complex.Provides insights into the stability of binding modes predicted by docking and conformational changes upon binding.Protein-Ligand Complex in SolventGeneral Application mdpi.com
3D-QSAR (CoMFA)Relate the 3D properties of molecules to their biological activity and predict toxicity.Established a quantitative link between molecular conformation and toxicity for trichothecenes.Series of Trichothecene (B1219388) AnalogsRoridin A, Verrucarin A doi.org

Future Directions and Emerging Research Avenues for Roridin M

Unexplored Biosynthetic Pathways and Genetic Engineering for Roridin (B1174069) M Production

The biosynthesis of macrocyclic trichothecenes, including Roridin M, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes. While the general pathway is understood to originate from the sesquiterpene precursor trichodiene (B1200196), the precise mechanisms for the formation of the characteristic macrocyclic ring remain an active area of research. The core trichothecene (B1219388) structure is synthesized, followed by a series of oxygenations and esterifications to form the final complex molecule.

Recent studies have begun to unravel the genetic basis for the biosynthesis of these complex molecules. In fungi such as Paramyrothecium roridum, a gene cluster responsible for producing macrocyclic trichothecenes has been identified. nih.gov This cluster contains genes homologous to the TRI gene cluster found in producers of simple trichothecenes, like Fusarium species. researchgate.net Key genes such as TRI5 (encoding trichodiene synthase), TRI4 (encoding a cytochrome P450 monooxygenase), and TRI6 (a transcription factor) have been identified in macrocyclic trichothecene producers. researchgate.net

A significant breakthrough has been the identification of genes that are unique to macrocyclic trichothecene producers. nih.gov For instance, the gene TRI24 has been shown to be essential for the formation of the macrocyclic ring in P. roridum. nih.gov Deletion of TRI24 resulted in the loss of roridin production and a corresponding decrease in the fungus's antifungal activity and pathogenicity. nih.gov This finding highlights the critical role of the macrocyclic structure in the biological activity of these compounds. nih.gov

Despite this progress, several aspects of the this compound biosynthetic pathway are still unexplored. The exact sequence of esterification events and the specific enzyme(s) responsible for catalyzing the final macrocyclization step are not fully elucidated. nih.gov It has been proposed that roridin E, a related compound, is formed through the acylation or esterification of a long side chain to the hydroxyl group at C-15 of the trichothecene core. nih.govresearchgate.net However, the specific enzymes and intermediates in this process require further investigation. There is also evidence suggesting that some roridins may be precursors to verrucarins through oxidative cleavage of a side chain. nih.govresearchgate.net

The expanding knowledge of the genetic blueprint for this compound production opens up possibilities for genetic engineering to enhance its production or to generate novel analogs. Heterologous expression of the biosynthetic pathway in a more tractable host organism could provide a more controlled and potentially higher-yielding source of the compound. Furthermore, targeted manipulation of the biosynthetic genes, particularly those involved in the later tailoring steps, could lead to the creation of new roridin derivatives with improved therapeutic properties or altered biological activities. researchgate.net The complementation of a TRI4 mutant in Fusarium sporotrichioides with the MRTRI4 gene from Myrothecium roridum demonstrated that genes from different trichothecene pathways can be functionally interchangeable, although the resulting product profile was altered. researchgate.net This suggests that a combinatorial biosynthetic approach could be a fruitful strategy for generating novel macrocyclic trichothecenes.

GenePutative Function in Macrocyclic Trichothecene BiosynthesisOrganism of Study
MRTRI5Trichodiene synthase (catalyzes the first step)Myrothecium roridum
MRTRI4Cytochrome P450 monooxygenase (initial oxygenation)Myrothecium roridum
MRTRI6Transcription factor (regulates pathway gene expression)Myrothecium roridum
TRI17Polyketide synthase (involved in side chain biosynthesis)Myrothecium roridum
TRI18Acyltransferase (involved in side chain attachment)Myrothecium roridum
TRI24Acyltransferase (required for macrocyclic ring formation)Paramyrothecium roridum

Novel Therapeutic Targets and Biomedical Applications Derived from this compound (preclinical focus)

This compound belongs to the macrocyclic trichothecene family, a class of mycotoxins known for their potent cytotoxicity. cymitquimica.com This inherent toxicity, primarily due to the inhibition of protein synthesis, has spurred preclinical research into their potential as anticancer agents. researchgate.netwikipedia.org The macrocyclic ring structure is a key determinant of their high level of toxicity. nih.gov Emerging research is focused on identifying novel therapeutic targets and biomedical applications for this compound and its analogs, with a particular emphasis on their anticancer, antifungal, and antimalarial properties.

Preclinical studies have demonstrated that roridins exhibit significant cytotoxic effects against various cancer cell lines. For example, Roridin E has shown potent activity against multiple human breast cancer cell lines, with IC50 values in the nanomolar range. caymanchem.com The proposed mechanism for this anticancer activity involves the inhibition of protein synthesis by binding to the ribosome, which can lead to apoptosis (programmed cell death). wikipedia.orgnih.gov Furthermore, some roridins have been found to induce endoplasmic reticulum (ER) stress-dependent apoptosis in melanoma cells. nih.gov

Beyond direct cytotoxicity, research suggests that roridins may have more specific molecular targets. Roridin E has been shown to inhibit several receptor tyrosine kinases (RTKs), including FGFR3, IGF-1R, PDGFRβ, and TrkB, at sub-micromolar concentrations. wikipedia.orgcaymanchem.com These kinases are crucial for cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. wikipedia.org By inhibiting these RTKs, roridins can interfere with key signaling pathways, potentially leading to reduced tumor growth and survival. wikipedia.org The ability to disrupt adenosine (B11128) triphosphate (ATP) binding is a potential mechanism for this kinase inhibition. wikipedia.org

The development of this compound-based compounds for therapeutic use is still in the early, preclinical stages. A major challenge is to harness their potent cytotoxicity for targeted cancer therapy while minimizing off-target toxicity to healthy cells. The exploration of drug delivery systems and the synthesis of less toxic but still active derivatives are promising avenues of research.

The primary and most well-characterized molecular target of trichothecenes, including this compound, in fungal cells is the ribosome. wikipedia.org Specifically, they bind to the 60S ribosomal subunit at the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. researchgate.net This interaction inhibits the elongation step of translation, leading to a cessation of protein production and ultimately cell death. wikipedia.org The 12,13-epoxy ring and the double bond between carbons 9 and 10 of the trichothecene core are crucial for this ribosome-binding activity. t3db.cawikipedia.org

While ribosome inhibition is the principal mechanism of action, emerging evidence suggests that roridins may also interact with other fungal cellular enzymes. The inhibition of kinase activity, as observed in mammalian cells, could also be a relevant mechanism in fungi. wikipedia.org Fungal cell signaling pathways rely on a multitude of kinases for processes such as growth, development, and stress response. Identifying specific fungal kinases that are sensitive to this compound could open up new avenues for antifungal drug development.

Another potential area of investigation is the effect of roridins on enzymes involved in maintaining cellular redox balance. Studies on Roridin E have shown that it can lead to an increase in intracellular reactive oxygen species (ROS). nih.gov This suggests a possible interaction with or disruption of fungal enzymes responsible for detoxifying ROS, such as superoxide (B77818) dismutases and catalases. An overload of ROS can cause significant damage to cellular components and trigger apoptosis. Further research is needed to identify the specific fungal enzymes that are directly or indirectly affected by this compound, leading to this oxidative stress.

This compound and other macrocyclic trichothecenes have demonstrated significant antifungal activity against a range of fungal species, including plant pathogens and human opportunistic pathogens like Candida albicans. researchgate.netnih.gov The antifungal efficacy is closely linked to the presence of the macrocyclic ring, as derivatives lacking this structure show reduced activity. nih.gov For example, new roridoxin derivatives have shown potent activity against several phytopathogenic fungi. nih.gov Some roridins have also been found to inhibit the growth and biofilm formation of C. albicans. nih.gov

The antimalarial potential of roridins is another promising area of preclinical research. The malaria parasite, Plasmodium falciparum, is a eukaryote and possesses ribosomes that can be targeted by protein synthesis inhibitors. Roridin E, isolated from the fungus Myrothecium verrucaria, has demonstrated antimalarial activity. caymanchem.com The selective toxicity of these compounds against the parasite compared to host cells is a critical factor for their therapeutic potential. While some plant extracts with antimalarial activity have been identified, the specific contribution of any roridin-like compounds within them requires further investigation. mdpi.comnih.govmdpi.comresearchgate.netmalariaworld.org

The table below summarizes the reported preclinical bioactivities of some roridins and related compounds.

CompoundActivityOrganism/Cell LineIC50 Value
Roridin ECytotoxicityHuman Breast Cancer Cell Lines0.02-0.05 nM
Roridin EKinase Inhibition (FGFR3, IGF-1R)-0.4 µM
Roridin EKinase Inhibition (PDGFRβ)-1.4 µM
Roridin EKinase Inhibition (TrkB)-1 µM
Roridin AAntifungalProrocentrum donghaiense5.8 µM
Verrucarin AAntifungalProrocentrum donghaiense6.0 µM
8α-Hydroxyroridin HAntifungalProrocentrum donghaiense6.1 µM

Development of Advanced Analytical Tools for this compound Monitoring and Research

The potent toxicity of this compound necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices, including environmental samples, agricultural commodities, and biological tissues. nih.gov The development of advanced analytical tools is crucial for both monitoring exposure to this mycotoxin and for facilitating research into its biosynthesis, bioactivity, and toxicology.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, including for this compound. researchgate.netnih.govnih.govtrilogylab.comr-biopharm.com This technique offers high sensitivity, selectivity, and the ability to simultaneously detect multiple mycotoxins in a single run. r-biopharm.com The method typically involves extraction of the mycotoxins from the sample matrix, followed by chromatographic separation and detection by mass spectrometry. The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, minimizing the interference from matrix components. nih.gov Detection limits for roridins using LC-MS/MS can be in the picogram per microliter range. nih.gov

Despite the power of LC-MS/MS, sample preparation remains a critical and often challenging step, especially for complex matrices. researchgate.net Advanced sample cleanup techniques, such as immunoaffinity columns, have been developed to selectively isolate mycotoxins from complex mixtures, thereby reducing matrix effects and improving the accuracy of quantification. nih.gov Other modern extraction methods like dispersive liquid-liquid micro-extraction (DLLME), accelerated solvent extraction (ASE), and supercritical fluid extraction (SFE) are also being explored to improve efficiency and reduce solvent consumption. researchgate.net

Beyond chromatography-based methods, there is ongoing research into the development of rapid and portable detection systems for on-site monitoring of mycotoxins. These include immunoassay-based methods like enzyme-linked immunosorbent assay (ELISA), which utilize specific antibodies to detect the target mycotoxin. nih.gov While generally less sensitive and quantitative than LC-MS/MS, immunoassays offer the advantages of speed, simplicity, and cost-effectiveness for screening purposes. The development of biosensors and other novel detection platforms based on nanomaterials or aptamers also holds promise for the future of this compound monitoring. nih.gov These advanced analytical tools are indispensable for ensuring food safety, assessing environmental contamination, and advancing our fundamental understanding of this compound.

Sustainable Production and Biocontrol Strategies Related to this compound

The production of this compound is naturally carried out by various fungal species, particularly those belonging to the genera Myrothecium and Stachybotrys. researchgate.netwikipedia.org From a sustainable production perspective, harnessing these natural fungal systems through fermentation is the primary approach. Optimizing fermentation conditions, such as media composition and culture parameters, can significantly enhance the yield of this compound. For instance, the nitrogen source in the culture medium has been shown to impact the production of macrocyclic trichothecenes by Stachybotrys chartarum. researchgate.net Further research into the metabolic pathways and regulatory networks governing this compound biosynthesis could lead to strategies for metabolic engineering of the producing fungi to create overproducing strains.

In the context of biocontrol, the potent antifungal properties of this compound suggest its potential as a natural fungicide to control the growth of undesirable fungi, particularly plant pathogens. nih.gov The application of this compound-producing fungi or their extracts could represent a biological alternative to synthetic fungicides in agriculture. However, the high toxicity of this compound to plants and other non-target organisms is a significant hurdle that must be carefully considered and managed. wikipedia.org Research into formulation and delivery methods that target the pathogenic fungi while minimizing broader environmental impact would be necessary.

Conversely, there is a need for strategies to control the growth of this compound-producing fungi in indoor environments and on agricultural products to prevent mycotoxin contamination. Understanding the ecological factors that favor the growth of these fungi is key to developing effective control measures. This could involve managing moisture levels, temperature, and substrate availability.

The concept of bioremediation, using microorganisms to degrade or detoxify mycotoxins, is an area of active research. frontiersin.org While specific studies on the bioremediation of this compound are limited, the general principles of mycotoxin degradation by other microbes could be applicable. Identifying bacteria or fungi that can metabolize this compound into less toxic compounds could lead to the development of biocontrol agents or enzymatic treatments to decontaminate affected materials. This approach offers a potentially more environmentally friendly solution compared to chemical or physical decontamination methods.

Q & A

Q. What analytical techniques are essential for characterizing Roridin M in experimental studies, and how should they be validated?

  • Methodological Answer : this compound, a trichothecene mycotoxin, requires rigorous characterization using nuclear magnetic resonance (NMR) for structural elucidation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying concentrations in experimental matrices. Validation should include calibration curves, limits of detection/quantification (LOD/LOQ), and spike-recovery tests to ensure accuracy . For novel derivatives, X-ray crystallography or high-resolution MS may supplement traditional methods.

Q. How can researchers establish a reliable in vitro bioassay to assess this compound’s cytotoxicity?

  • Methodological Answer : Use standardized cell lines (e.g., human keratinocytes or murine macrophages) sensitive to trichothecenes. Include dose-response curves (e.g., 0.1–100 µM) with triplicate technical replicates and negative/positive controls (e.g., cycloheximide). Measure viability via ATP-based assays (e.g., CellTiter-Glo) to account for metabolic inhibition. Normalize data to solvent-only controls and calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic curve) . Validate assays with reference toxins like T-2 toxin to confirm system responsiveness.

Q. What criteria should guide the selection of this compound doses in animal toxicity studies?

  • Methodological Answer : Base doses on prior in vitro IC50 values, adjusting for bioavailability differences. For acute toxicity, follow OECD Guideline 423, starting at 1/10th the estimated LD50. In subchronic studies, use a range spanning no-observed-adverse-effect level (NOAEL) to lowest-observed-adverse-effect level (LOAEL), incorporating body weight, organ histopathology, and hematological markers . Include a vehicle control group and at least three treatment groups to assess dose-response trends.

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between this compound and other mycotoxins?

  • Methodological Answer : Employ factorial design (e.g., 2x2 matrix) with this compound and co-toxins (e.g., deoxynivalenol) at subtoxic concentrations. Use Chou-Talalay combination index (CI) analysis to classify interactions (synergistic: CI < 1; additive: CI = 1; antagonistic: CI > 1) . Measure endpoints like oxidative stress (glutathione depletion) and cytokine production (IL-6, TNF-α) to identify mechanistic overlap. Validate findings with RNA-seq to map shared pathway activation (e.g., MAPK/NF-κB).

Q. What strategies resolve contradictions in reported this compound IC50 values across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables:
  • Cell type variability : Epithelial vs. immune cells differ in membrane transporters (e.g., P-glycoprotein) affecting toxin uptake .
  • Assay duration : Shorter exposures (24h) may underestimate cytotoxicity compared to 72h assays.
  • Solvent interactions : DMSO concentrations >0.1% can artifactually modulate cell viability.
    Standardize protocols using guidelines from the Mycotoxin Research Consortium and report raw data in supplementary materials for cross-study validation .

Q. How can advanced imaging techniques elucidate this compound’s subcellular targets?

  • Methodological Answer : Apply confocal microscopy with organelle-specific probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum). Use fluorescently labeled this compound derivatives (synthesized via propargylation-click chemistry) to track intracellular localization . Correlate findings with TEM to visualize ultrastructural damage. Complement with siRNA knockdown of putative targets (e.g., ribosome-binding proteins) to confirm mechanistic pathways.

Data Contradiction and Reproducibility

Q. Why do transcriptomic studies on this compound yield divergent gene expression profiles, and how can this be mitigated?

  • Methodological Answer : Discrepancies arise from differences in exposure time (acute vs. chronic), cell confluency, and batch effects in RNA sequencing. Adopt the following:
  • Use spike-in controls (e.g., External RNA Controls Consortium [ERCC] standards).
  • Apply uniform bioinformatics pipelines (e.g., DESeq2 for differential expression; FDR < 0.05).
  • Deposit raw FASTQ files in public repositories (e.g., GEO) for reanalysis .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize this compound research questions?

  • Methodological Answer :
  • Feasible : Prioritize studies with accessible toxin quantities (≥95% purity) and validated assays.
  • Novel : Investigate understudied endpoints (e.g., epigenetic effects via DNA methylation arrays).
  • Ethical : Follow institutional guidelines for animal welfare (e.g., 3R principles).
  • Relevant : Align with global health priorities, such as this compound’s role in fungal co-infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roridin M
Reactant of Route 2
Roridin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.